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Compound of Interest

Compound Name: Amino-PEG3-C2-sulfonic acid

Cat. No.: B605460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amino-PEG3-C2-sulfonic acid
Amino-PEG3-C2-sulfonic acid is a specialized chemical reagent primarily utilized as a linker

in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative

heterobifunctional molecules designed to selectively eliminate target proteins from cells by

hijacking the body's natural protein degradation machinery, the ubiquitin-proteasome system.

This linker is characterized by a polyethylene glycol (PEG) spacer, a terminal primary amine

group, and a sulfonic acid moiety. The PEG component provides flexibility and improves

pharmacokinetic properties, the amine group allows for covalent attachment to other

molecules, and the sulfonic acid group significantly enhances the aqueous solubility of the final

PROTAC conjugate, a critical factor in drug development.

Core Applications in Research
The principal application of Amino-PEG3-C2-sulfonic acid is in the synthesis of PROTACs for

targeted protein degradation. The unique properties of this linker address key challenges in

PROTAC design:

Enhanced Solubility: The sulfonic acid group is highly polar and imparts significant

hydrophilicity to the PROTAC molecule, which often contains large, hydrophobic ligands.

This increased solubility is crucial for improving the handling, formulation, and bioavailability

of the potential drug candidate.
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Bioconjugation: The terminal primary amine provides a reactive handle for covalent bond

formation, typically through amide coupling with a carboxylic acid or an activated ester on

one of the PROTAC's ligands (either the E3 ligase binder or the target protein binder).

Improved Pharmacokinetics: The PEG spacer can help to improve the pharmacokinetic

profile of the PROTAC by reducing renal clearance and minimizing non-specific interactions.

Chemical Properties and Handling
Property Value Source

Molecular Formula C8H19NO6S N/A

Molecular Weight 257.3 g/mol N/A

Appearance White to off-white solid N/A

Solubility
Soluble in water and polar

organic solvents
N/A

Storage
Store at -20°C for long-term

stability
[1]

Note: For enhanced solubility, it is recommended to warm the tube to 37°C and sonicate briefly.

[1]

Experimental Protocols
The following protocols are generalized procedures for the incorporation of Amino-PEG3-C2-
sulfonic acid into a PROTAC. The specific reaction conditions may need to be optimized for

individual target proteins and ligands.

Protocol 1: Amide Bond Formation with a Carboxylic
Acid-Functionalized Ligand
This protocol describes the coupling of Amino-PEG3-C2-sulfonic acid to a ligand (either for

the target protein or the E3 ligase) that contains a carboxylic acid group.

Materials:
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Amino-PEG3-C2-sulfonic acid

Carboxylic acid-functionalized ligand (Ligand-COOH)

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with

HOBt (Hydroxybenzotriazole)

Anhydrous N,N-Dimethylformamide (DMF)

Base: N,N-Diisopropylethylamine (DIPEA)

Reaction vessel and magnetic stirrer

High-performance liquid chromatography (HPLC) for purification

Procedure:

In a clean, dry reaction vessel, dissolve the carboxylic acid-functionalized ligand (1

equivalent) in anhydrous DMF.

Add the coupling agent, HATU (1.2 equivalents), or a combination of EDC (1.2 equivalents)

and HOBt (1.2 equivalents) to the solution.

Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

In a separate vial, dissolve Amino-PEG3-C2-sulfonic acid (1.1 equivalents) in a minimal

amount of anhydrous DMF.

Add the solution of Amino-PEG3-C2-sulfonic acid to the activated ligand solution.

Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can

be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Once the reaction is complete, quench the reaction by adding a small amount of water.
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Purify the resulting conjugate by preparative reverse-phase HPLC to obtain the pure Ligand-

Linker product.

Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Assembly of the Final PROTAC
This protocol outlines the subsequent step of coupling the Ligand-Linker conjugate from

Protocol 1 to the second ligand to form the final PROTAC. This example assumes the second

ligand has a reactive group that can be coupled to the other end of the initial ligand-linker

construct (this may require prior functionalization of the second ligand). For this example, we

will assume the second ligand has a reactive amine group and the first ligand now has the

linker attached.

Materials:

Purified Ligand-Linker conjugate from Protocol 1

Second ligand with a reactive amine group (Ligand2-NH2)

Appropriate coupling chemistry reagents (will vary depending on the functional groups)

Anhydrous DMF

Reaction vessel and magnetic stirrer

HPLC for purification

Procedure:

The specific coupling chemistry will depend on the available functional groups on the Ligand-

Linker and Ligand2-NH2. Assuming the Ligand-Linker now has a carboxylic acid at the other

end of the linker, a similar amide coupling procedure as in Protocol 1 can be followed.

Dissolve the Ligand-Linker (1 equivalent) in anhydrous DMF.

Activate the terminal group of the linker using appropriate coupling agents (e.g., HATU or

EDC/HOBt for a carboxylic acid).
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Add DIPEA (2-3 equivalents) to the reaction mixture.

In a separate vial, dissolve the second ligand (Ligand2-NH2, 1.1 equivalents) in a minimal

amount of anhydrous DMF.

Add the solution of the second ligand to the activated Ligand-Linker solution.

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or LC-

MS.

Upon completion, quench the reaction with water.

Purify the final PROTAC molecule by preparative reverse-phase HPLC.

Characterize the final product thoroughly using LC-MS, high-resolution mass spectrometry

(HRMS), and NMR spectroscopy to confirm its identity, purity, and structure.

Visualizing the PROTAC Synthesis Workflow
The following diagrams illustrate the key concepts and workflows described.
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Caption: PROTAC Mechanism of Action.
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Caption: General PROTAC Synthesis Workflow.

Quantitative Data and Performance Evaluation
A primary motivation for using Amino-PEG3-C2-sulfonic acid is to improve the

physicochemical properties and biological activity of a PROTAC. The following table outlines

the key parameters that should be evaluated to quantify the impact of this linker.

Disclaimer: Extensive literature searches did not yield specific studies that directly compare a

PROTAC synthesized with Amino-PEG3-C2-sulfonic acid to an analogous PROTAC without

the sulfonic acid group. Therefore, the data in the table below is presented as a template for

the types of quantitative comparisons that should be performed in such a study. The values are

hypothetical and for illustrative purposes only.

Parameter

PROTAC with
Standard PEG
Linker
(Hypothetical)

PROTAC with
Amino-PEG3-C2-
sulfonic acid
Linker
(Hypothetical)

Method of Analysis

Aqueous Solubility

(µg/mL)
< 1 > 50

HPLC-based solubility

assay

Cell Permeability

(Papp, 10⁻⁶ cm/s)
0.5 1.5

Parallel Artificial

Membrane

Permeability Assay

(PAMPA)

Degradation Efficacy

(DC50, nM)
100 50

Western Blot or In-

Cell ELISA

Maximum

Degradation (Dmax,

%)

85 95
Western Blot or In-

Cell ELISA

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A

lower DC50 value indicates higher potency.
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Dmax: The maximum percentage of target protein degradation that can be achieved with the

PROTAC. A higher Dmax value indicates greater efficacy.

Conclusion
Amino-PEG3-C2-sulfonic acid is a valuable tool for researchers in the field of targeted protein

degradation. Its ability to enhance the solubility of PROTACs, coupled with its utility in

bioconjugation, makes it an attractive choice for the synthesis of novel therapeutic agents. The

provided protocols offer a general framework for its incorporation into PROTAC design, and the

outlined quantitative analyses are essential for evaluating its impact on the final compound's

performance. Further experimental studies are warranted to fully characterize and quantify the

benefits of this specific linker in various PROTAC contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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